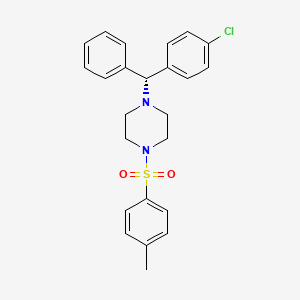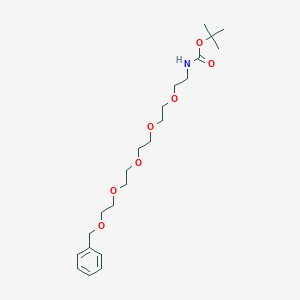
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide is a chemical compound with the molecular formula C14H20BrNO2 It is known for its unique structure, which includes a bromine atom attached to a benzene ring, along with a hydroxy group and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure the desired product’s purity and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzeneacetamides .
Scientific Research Applications
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 2-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 4-Bromo-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide is unique due to its specific combination of functional groups and structural features. The presence of both a bromine atom and a hydroxy group on the benzene ring, along with the dimethylacetamide moiety, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,9-17)16-12(18)14(3,4)10-5-7-11(15)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,18) |
InChI Key |
PHBAMEGAJDAQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C(C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)
![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)

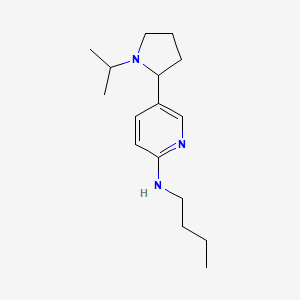
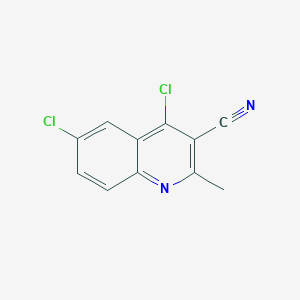
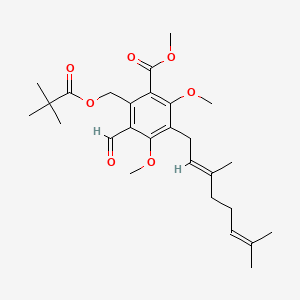

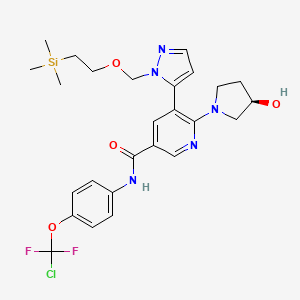
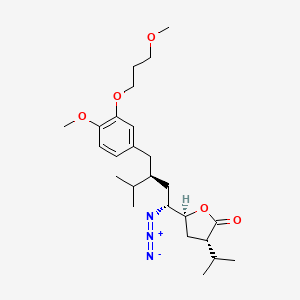
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

